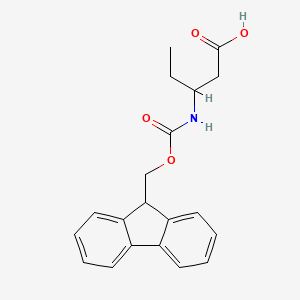

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

Description

BenchChem offers high-quality 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDHGDWNJABZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588771 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-06-2 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Application of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic Acid in Advanced Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of non-natural amino acids into peptide frameworks is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability.[1][] This guide provides an in-depth examination of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid , a protected β-amino acid, and its pivotal role in the synthesis of sophisticated peptidomimetics. We will explore the fundamental advantages conferred by the β-amino acid backbone, detail the precise methodology for its integration via Solid-Phase Peptide Synthesis (SPPS), and discuss its impact on the development of next-generation therapeutics and functional biomaterials.

Part 1: The Strategic Advantage of β-Amino Acids in Peptide Design

Peptides composed exclusively of natural α-amino acids, while central to biology, often exhibit significant liabilities as therapeutic agents, primarily their rapid degradation by endogenous proteases. The field of peptidomimetics seeks to address this by introducing modifications that retain or enhance biological activity while improving stability.[3][4]

The use of β-amino acids, such as 3-aminopentanoic acid, represents a highly successful peptidomimetic strategy.[3] These isomers of α-amino acids feature an additional carbon atom in their backbone (the amino group is attached to the β-carbon instead of the α-carbon).[3][5] This seemingly subtle alteration has profound consequences:

-

Inherent Proteolytic Resistance: The altered backbone geometry of β-peptides makes them poor substrates for proteases, which are highly specific for the α-peptide bond. This modification significantly enhances the in vivo half-life of the resulting peptide.[6]

-

Novel Secondary Structures (Foldamers): The longer backbone of β-peptides allows them to fold into unique, stable, and predictable three-dimensional conformations, such as various helices (8, 10, 12, 14-helix) and sheets, that are not accessible to α-peptides.[5][6][7] These well-defined structures, known as "foldamers," are crucial for mimicking the secondary structures of proteins to inhibit protein-protein interactions or act as receptor agonists/antagonists.[7]

-

Expanded Structural Diversity: The stereochemistry of β-amino acids offers greater diversity. For a given side chain, four possible diastereoisomers can exist, providing a vast toolkit for fine-tuning molecular design and biological function.[3]

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is a pre-packaged building block designed for seamless integration into these advanced peptide structures using the robust and widely adopted Fmoc-SPPS chemistry.

Part 2: Core Methodology: Incorporating Fmoc-3-aminopentanoic Acid via SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process to mere filtration and washing after each reaction step.[8][9] The most common strategy employs the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection, which is prized for its mild, base-labile cleavage conditions that preserve sensitive side-chain protecting groups.[][]

The incorporation of Fmoc-3-aminopentanoic acid follows the standard Fmoc-SPPS cycle, which consists of two key steps performed iteratively: deprotection and coupling.

Caption: Iterative workflow of the Fmoc-SPPS cycle.

Detailed Experimental Protocol for Incorporation

This protocol outlines the manual synthesis steps for incorporating a single residue of Fmoc-3-aminopentanoic acid onto a growing peptide chain attached to a resin (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-3-aminopentanoic acid

-

Coupling/Activation Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt.

-

Base: N,N-diisopropylethylamine (DIEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, DCM, Methanol

Workflow:

-

Resin Swelling & Preparation:

-

Place the peptide-resin in a suitable reaction vessel.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to swell it and remove any impurities.

-

-

Step 1: Fmoc Deprotection (if applicable):

-

This step is performed if the starting peptide-resin is N-terminally Fmoc-protected.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate gently for 5-10 minutes.

-

Drain the solution. A key advantage of the Fmoc group is that the fulvene-piperidine adduct released can be quantified spectrophotometrically to monitor reaction completion.[8]

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain and wash the resin extensively with DMF (5-6x) and DCM (3x) to ensure complete removal of piperidine.

-

-

Step 2: Coupling of Fmoc-3-aminopentanoic acid:

-

In a separate vial, prepare the activation mixture. Dissolve Fmoc-3-aminopentanoic acid (3-5 equivalents relative to resin loading) and an equivalent amount of HATU in DMF.

-

Add a base, such as DIEA (6-10 equivalents), to the activation mixture.[8] The solution should change color, indicating activation. Let it pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[8]

-

Causality Note: Non-natural amino acids, especially β-amino acids, can exhibit slower coupling kinetics due to steric hindrance.[8] Using a powerful coupling reagent like HATU and extending the reaction time is a crucial choice to drive the reaction to completion and prevent deletion sequences. For particularly difficult couplings, a "double coupling" (repeating the step with a fresh solution) may be necessary.[8]

-

-

Step 3: Washing:

-

After the coupling period, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Dry the resin under vacuum. At this stage, a small sample can be taken for a qualitative ninhydrin test to confirm the absence of free primary amines, indicating a successful coupling.

-

-

Chain Elongation:

-

To add the next amino acid, return to Step 2 (Fmoc Deprotection) to remove the Fmoc group from the newly added 3-aminopentanoic acid residue, and continue the cycle.

-

-

Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

-

A common cleavage cocktail for this purpose is a mixture of Trifluoroacetic Acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIS) to quench reactive cations generated during deprotection.

-

The crude peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and dried.[8]

-

Part 3: Applications and Impact in Research and Drug Development

The incorporation of 3-aminopentanoic acid and other β-amino acids creates peptidomimetics with significantly altered and often superior properties compared to their α-peptide counterparts.[7]

Caption: Comparison of α-peptide and mixed α,β-peptide backbones.

Key Applications:

-

Enhanced Drug Candidates: By replacing key α-amino acids with β-analogs, researchers can design peptide drugs with improved metabolic stability, oral bioavailability, and receptor-binding affinity.[7][12]

-

Inhibition of Protein-Protein Interactions: The unique helical structures formed by β-peptides can mimic α-helices, allowing them to bind to protein surfaces and disrupt interactions that are critical in disease pathways (e.g., cancer).[7]

-

Novel Antimicrobial Agents: β-peptides can be designed to mimic the amphipathic structures of natural antimicrobial peptides, enabling them to disrupt bacterial membranes while remaining resistant to bacterial proteases.

-

Advanced Biomaterials: The self-assembly properties of β-peptides are being explored to create novel hydrogels and nanomaterials for applications in tissue engineering and regenerative medicine.[6][12]

Data Summary: Comparative Properties

| Property | Standard α-Peptide | Peptide with 3-Aminopentanoic Acid (β-Peptide) | Rationale & Scientific Justification |

| Proteolytic Stability | Low | High | The non-natural β-peptide bond is not recognized by endogenous proteases, preventing enzymatic cleavage.[6] |

| Structural Diversity | Limited to α-helices, β-sheets, etc. | High; forms novel 10-, 12-, 14-helical and other foldamer structures. | The additional backbone carbon atom creates different hydrogen-bonding patterns, leading to unique and stable secondary structures.[5][6] |

| Synthesis Method | Standard Fmoc-SPPS | Standard Fmoc-SPPS with potential modifications. | The compound is designed for SPPS, but may require stronger coupling reagents or longer reaction times due to steric factors.[3][8] |

| Biological Activity | Variable | Can be modulated or enhanced. | The constrained conformations can lead to higher binding affinity and specificity for biological targets.[7] |

Conclusion

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is more than just a modified amino acid; it is a strategic building block for the rational design of advanced peptides. Its use enables researchers and drug developers to systematically overcome the inherent weaknesses of natural peptides, leading to the creation of highly stable, structurally defined, and potent peptidomimetics. By leveraging the principles of foldamer chemistry and the efficiency of Fmoc-SPPS, this reagent opens new avenues for tackling complex challenges in medicine and materials science.

References

- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

-

Katoh, T., & Suga, H. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Central Science. Retrieved from [Link]

-

Fülöp, F., & Mándity, I. M. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

O'Donnell, M. J., et al. (1998). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Retrieved from [Link]

-

Horne, W. S., et al. (2009). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society. Retrieved from [Link]

-

Afridi, S., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences. Retrieved from [Link]

- BOC Sciences. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins.

-

Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

- Chem-Impex. (n.d.). Fmoc-(S)-3-amino-5-phenylpentanoic acid.

-

Martinek, T. A., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

- MedChemExpress. (n.d.). 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid.

- CymitQuimica. (n.d.). CAS 123622-48-0: FMOC-5-AMINOPENTANOIC ACID.

- AAPPTec. (n.d.). (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid.

- ChemicalBook. (2026). FMOC-5-AMINOPENTANOIC ACID.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

- BroadPharm. (n.d.). Fmoc-5-aminopentanoic acid, 123622-48-0.

-

Limal, D., et al. (1991). Rapid "tea-bag" peptide synthesis using 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids applied for antigenic mapping of viral proteins. Journal of Immunological Methods. Retrieved from [Link]

- BOC Sciences. (n.d.). Fmoc Amino Acids.

- CEM Corporation. (n.d.). Fmoc Amino Acids.

-

Gopi, H. N., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Retrieved from [Link]

- Leduc, M., et al. (2012). Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids. Journal of Organic Chemistry.

- Gutarowska, A., et al. (2014). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in Molecular Biology.

-

Gutarowska, A., et al. (2014). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology. Retrieved from [Link]

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-peptide - Wikipedia [en.wikipedia.org]

- 6. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

how to incorporate 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid into foldamers

Application Note: Incorporation of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid into β -Peptide Foldamers

Executive Summary & Scientific Context

Foldamers are sequence-specific oligomers designed to mimic the folding predictability of natural proteins while offering superior resistance to proteolytic degradation[1]. Among the most extensively studied foldamers are β -peptides, which utilize β -amino acids to form highly stable secondary structures such as 14-helices, 12-helices, and 10/12-helices[2].

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid (CAS: 917562-06-2)[3][4]—also known as Fmoc- β3 -homo-2-aminobutyric acid or Fmoc- β3 -hAbu-OH—is a critical monomer in foldamer engineering. Structurally, it possesses an ethyl side chain at the β -carbon. This specific substitution introduces localized steric bulk that restricts the θ , ϕ , and ψ dihedral angles of the peptide backbone, thermodynamically driving the oligomer sequence into a predictable helical topology[1].

This application note details the mechanistic rationale and optimized protocols for incorporating this sterically demanding monomer into β -peptide foldamers using Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS).

Mechanistic Insights: Overcoming Synthesis Challenges

The synthesis of β -peptides presents unique chemical challenges that render standard α -peptide protocols insufficient. As a Senior Application Scientist, it is vital to understand the causality behind the experimental parameters:

-

Steric Hindrance: The extra methylene carbon in the β -amino acid backbone, combined with the ethyl side chain of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, creates significant steric shielding around the reacting amine[1]. Standard coupling reagents like HBTU or DIC/HOBt often result in incomplete acylation and deletion sequences.

-

On-Resin Aggregation: β -peptides have a high propensity to form stable, intermolecular hydrogen-bonded networks (similar to β -sheets) directly on the resin[5]. This aggregation physically blocks reagents from accessing the growing N-terminus.

-

The Microwave Advantage: To overcome these kinetic barriers, controlled microwave heating (typically 75–86 °C) is employed. Microwave irradiation rapidly disrupts intermolecular hydrogen bonding and accelerates the acylation kinetics, ensuring quantitative yields even for sterically hindered β3 -residues[6][7].

-

Resin Selection: Polyethylene glycol (PEG)-based resins (e.g., ChemMatrix) are prioritized over traditional polystyrene. PEG resins exhibit superior swelling in both polar and non-polar solvents, which physically distances the growing peptide chains and mitigates aggregation[7][8].

Experimental Protocols: A Self-Validating System

The following protocol utilizes Fmoc/tBu chemistry optimized for β -peptide assembly. To ensure a self-validating workflow, qualitative colorimetric tests (TNBSA) are integrated to confirm reaction completeness at every step[9].

Resin Preparation and Swelling

-

Weigh 0.1 mmol of Rink Amide ChemMatrix resin (loading ~0.5 mmol/g) into a microwave-safe reaction vessel[7].

-

Swell the resin in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes. Drain the solvent.

Fmoc Deprotection

-

Add 4 mL of 20% piperidine in DMF (containing 0.1 M HOBt to suppress side reactions) to the resin[5].

-

Irradiate in a microwave peptide synthesizer at 80 °C for 4 minutes[10].

-

Drain and wash the resin thoroughly with DMF (5 × 4 mL).

-

Validation: Perform a TNBSA test on a few resin beads. A deep red coloration confirms the presence of free primary amines[9].

Monomer Activation and Coupling

-

In a separate vial, dissolve 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid (4.0 equiv, 0.4 mmol) and the highly reactive uronium coupling reagent HATU (3.9 equiv, 0.39 mmol) in a minimal volume of N-Methyl-2-pyrrolidone (NMP)[9][11].

-

Add N,N-Diisopropylethylamine (DIPEA) (8.0 equiv, 0.8 mmol) to the vial. Stir for 1 minute to allow the formation of the active OAt ester[11].

-

Transfer the activated monomer solution to the resin.

-

Irradiate in the microwave reactor at 75 °C for 15 minutes[7][10].

-

Drain and wash the resin with DMF (5 × 4 mL).

-

Validation: Perform a TNBSA test. The beads must remain colorless, indicating complete acylation. If slightly red, repeat the coupling step before proceeding.

Cleavage and Global Deprotection

-

Once the sequence is complete, wash the resin with DCM (5 × 4 mL) and dry under a vacuum.

-

Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 3 hours at room temperature[9][12].

-

Filter the resin and precipitate the crude β -peptide foldamer in cold diethyl ether. Centrifuge and lyophilize.

Quantitative Data Presentation

Table 1: Reagent Stoichiometry for β -Amino Acid Coupling

| Reagent | Function | Equivalents | Concentration |

|---|---|---|---|

| Fmoc-3-amino-pentanoic acid | Monomer | 4.0 | 0.2 M in NMP |

| HATU | Activator | 3.9 | 0.195 M in NMP |

| DIPEA | Base | 8.0 | 0.4 M in NMP |

| 20% Piperidine/DMF | Deprotection | Excess | N/A |

Table 2: Comparative Coupling Efficiencies

| Condition | Temperature | Time | Yield / Purity | Aggregation Status |

|---|---|---|---|---|

| Standard SPPS (DIC/HOBt) | 25 °C | 120 min | < 40% (High deletion) | High (H-bonded networks) |

| MW-SPPS (HATU/DIPEA) | 75 °C | 15 min | > 95% (Quantitative) | Disrupted by Microwave |

Mandatory Visualizations

Figure 1: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Workflow for β-Peptides.

Figure 2: Mechanistic pathway from monomeric steric constraint to stable foldamer topology.

References

-

Murray, J. K., et al. (2005). "Efficient synthesis of a beta-peptide combinatorial library with microwave irradiation." PubMed / NIH. URL: [Link]

-

Bacsa, B., et al. (2010). "Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating." The Journal of Organic Chemistry. URL:[Link]

-

Seebach, D., et al. (2006). "Design and synthesis of beta-peptides with biological activity." PubMed / NIH. URL:[Link]

-

English, et al. (2023). "Differential membrane binding of α/β-peptide foldamers implications for cellular delivery and mitochondrial targeting." Raines Lab Publications. URL:[Link]

-

ChemWhat Database. "3-(9 H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PENTANOIC ACID CAS#: 917562-06-2". URL:[Link]

Sources

- 1. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemwhat.com [chemwhat.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 6. Efficient synthesis of a beta-peptide combinatorial library with microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. raineslab.com [raineslab.com]

- 11. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Application Notes and Protocols: Standard Coupling Conditions for Fmoc-3-aminopentanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Incorporating β-Amino Acids

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, prized for its efficiency and robustness.[1][2] While the incorporation of standard α-amino acids is a well-established process, the introduction of non-canonical amino acids, such as β-amino acids, presents unique challenges. Fmoc-3-aminopentanoic acid, a β-amino acid with an ethyl group at the β-carbon, introduces steric hindrance that can significantly impede coupling efficiency.[3][4] This can lead to incomplete reactions, the formation of deletion sequences, and difficulties in purification.[1]

This technical guide provides a comprehensive overview of the principles and best practices for the successful incorporation of Fmoc-3-aminopentanoic acid into a growing peptide chain using Fmoc-based SPPS. We will delve into the rationale behind the selection of coupling reagents, optimized reaction conditions, and strategies to mitigate potential side reactions, providing you with the foundational knowledge to confidently utilize this and other sterically hindered β-amino acids in your research.

The Impact of β-Amino Acid Incorporation on Peptide Structure

The inclusion of β-amino acids like 3-aminopentanoic acid can profoundly influence the secondary structure of peptides. Unlike α-peptides, which commonly form helices, sheets, and turns, β-peptides can adopt a variety of unique and stable helical and sheet-like conformations. These novel structures are often resistant to enzymatic degradation, making β-peptides attractive candidates for therapeutic development. However, this propensity for stable secondary structure formation can also lead to on-resin aggregation during synthesis, a major cause of incomplete reactions.

Core Principles for Coupling Sterically Hindered β-Amino Acids

The primary challenge in coupling Fmoc-3-aminopentanoic acid lies in overcoming the steric hindrance presented by the β-substituent. This requires a departure from standard SPPS protocols and the adoption of more potent activation strategies.

The Critical Role of the Coupling Reagent: HATU vs. HBTU

The choice of coupling reagent is paramount for achieving high coupling efficiency with sterically demanding amino acids. While a variety of coupling reagents are available, uronium/aminium salt-based reagents are generally preferred for their high reactivity and rapid kinetics.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and effective coupling reagent for standard SPPS.[5] However, for sterically hindered couplings, its efficiency can be limited.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the recommended coupling reagent for Fmoc-3-aminopentanoic acid and other challenging amino acids.[6][7] The key difference lies in the active ester formed during the activation step. HATU utilizes HOAt (1-hydroxy-7-azabenzotriazole) as a leaving group, which forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU (which uses HOBt).[8] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and reducing the risk of side reactions like racemization.[8]

| Feature | HBTU | HATU |

| Activating Additive | HOBt (1-hydroxybenzotriazole) | HOAt (1-hydroxy-7-azabenzotriazole) |

| Reactivity of Active Ester | Less Reactive (OBt-ester) | More Reactive (OAt-ester)[8] |

| Suitability for Hindered Couplings | Moderate | High[6][7] |

| Potential for Side Reactions | Higher risk of incomplete coupling | Lower risk of incomplete coupling and racemization[8] |

Experimental Workflow for Fmoc-3-aminopentanoic Acid Coupling

The following diagram outlines the key steps in a typical SPPS cycle for the incorporation of Fmoc-3-aminopentanoic acid.

SPPS cycle for incorporating Fmoc-3-aminopentanoic acid.

Detailed Protocols

The following protocols are designed to maximize the coupling efficiency of Fmoc-3-aminopentanoic acid.

Protocol 1: HATU-Mediated Coupling of Fmoc-3-aminopentanoic Acid

This is the recommended protocol for achieving high coupling yields.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-3-aminopentanoic acid

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treatment with 20% piperidine in DMF and the resin has been thoroughly washed with DMF.[9]

-

Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-3-aminopentanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered amino acids, a longer coupling time is generally required compared to standard α-amino acids.

-

Washing: After the coupling reaction, drain the solution and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction.

-

Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), a second coupling is recommended to drive the reaction to completion. Repeat steps 2-4.

Protocol 2: Double Coupling Strategy

For particularly challenging sequences or when the initial coupling is incomplete, a double coupling strategy is highly recommended.[10]

Procedure:

-

Following the initial 2-4 hour coupling with HATU as described in Protocol 1, drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Repeat the activation and coupling steps with a fresh solution of activated Fmoc-3-aminopentanoic acid.

-

After the second coupling, wash the resin extensively with DMF.

-

Perform a final Kaiser test to confirm the absence of free amines.

Troubleshooting and Optimization

| Problem | Potential Cause | Recommended Solution |

| Positive Kaiser Test after Coupling | Incomplete coupling due to steric hindrance. | Perform a double coupling.[10] Increase the coupling time to 4 hours or overnight. Consider a slight increase in temperature (e.g., to 30-35°C), but monitor for potential side reactions. |

| On-Resin Aggregation | Formation of secondary structures by the growing peptide chain. | Use a low-loading resin (0.2-0.4 mmol/g) to increase the distance between peptide chains. Switch to a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF with up to 25% dimethyl sulfoxide (DMSO). Incorporate pseudoproline dipeptides in the sequence to disrupt secondary structure formation. |

| Racemization | Use of excess base or elevated temperatures. | Use 2,4,6-collidine as the base instead of DIPEA, as it is less likely to cause racemization. Avoid excessive heating during the coupling step. |

Conclusion

The successful incorporation of Fmoc-3-aminopentanoic acid into synthetic peptides is readily achievable with careful consideration of the inherent steric challenges. The use of a highly reactive coupling reagent such as HATU, combined with optimized reaction times and the potential for a double coupling strategy, provides a robust methodology for overcoming these obstacles. By understanding the principles outlined in this guide, researchers can confidently expand their peptide design toolbox to include this and other valuable β-amino acids, paving the way for the development of novel peptidomimetics with enhanced stability and unique structural properties.

References

-

Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

- Legiec, E. P., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3044-3047.

-

Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

- Luks, B., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(11), 2913.

-

Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. Knowledge Center Archive - Bachem [bachem.com]

- 8. 肽偶联剂选择指南 [sigmaaldrich.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

troubleshooting incomplete coupling of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

Introduction

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed to provide in-depth troubleshooting assistance for a common, yet challenging, issue: the incomplete coupling of sterically demanding or structurally unique amino acids. Specifically, we will address the difficulties encountered with 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid , a β-amino acid analog of norvaline.

Incomplete coupling of this building block can lead to the formation of deletion sequences, significantly reducing the yield of the target peptide and complicating downstream purification.[1][2] This guide provides a structured, causality-driven approach to diagnose, troubleshoot, and resolve these coupling issues, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I be certain that the coupling of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is incomplete?

Short Answer: The most reliable method to confirm incomplete coupling is to perform a qualitative colorimetric test on a small sample of the peptide-resin beads after the coupling step. The Kaiser test is the standard for primary amines.

The Rationale: In SPPS, each synthesis cycle involves a deprotection step, exposing a free N-terminal amine, followed by a coupling step to add the next amino acid. A successful coupling reaction consumes all available free amines. A monitoring test checks for the presence of these unreacted amines.

-

Primary Amines (Most Amino Acids): The Kaiser Test (or Ninhydrin Test) is highly sensitive for primary amines.[3] If the coupling is incomplete, the unreacted primary amine on the resin will react with ninhydrin to produce an intense blue color. A negative result (yellow or colorless beads) indicates a successful coupling.

-

Secondary Amines (e.g., after Proline): The Kaiser test gives a weak or misleading result for secondary amines. While your target amino acid is a primary amine, if it is being coupled to a proline residue, you would need an alternative like the Isatin Test to confirm the presence of the unreacted proline N-terminus.[3]

A positive colorimetric test is a definitive indicator that the reaction has not gone to completion and requires intervention.

Protocol 1: The Kaiser Test for Unreacted Primary Amines

-

Reagents:

-

Solution A: 5% (w/v) Ninhydrin in Ethanol

-

Solution B: 80% (w/v) Phenol in Ethanol

-

Solution C: 2% (v/v) 0.001M KCN (aq) in Pyridine

-

-

Procedure:

-

Collect a small sample of peptide-resin (approx. 5-10 mg) in a small glass test tube after the coupling reaction and subsequent washing steps.

-

Add 2-3 drops of each Solution A, B, and C to the test tube.[1]

-

Heat the test tube at 100-110°C for 5 minutes.[1]

-

Observe the color:

-

Intense Blue Beads/Solution: Incomplete Coupling (Positive Result).

-

Yellow/Colorless Beads: Complete Coupling (Negative Result).

-

-

Q2: What are the most likely reasons my standard coupling protocol is failing for this β-amino acid?

Short Answer: Incomplete coupling of non-canonical amino acids like 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid typically stems from two primary factors: (1) Steric Hindrance slowing down the reaction kinetics, and (2) On-Resin Aggregation of the growing peptide chain, which physically blocks the reaction site.

The Rationale:

-

Steric Hindrance: While not as bulky as some α,α-disubstituted amino acids, the β-amino acid structure alters the geometry of the approach to the N-terminal amine. This can create a higher activation energy barrier compared to standard α-amino acids, making standard coupling conditions less effective.[4][5] The reaction simply proceeds too slowly to reach completion within a typical timeframe.

-

On-Resin Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can fold back on itself and form intermolecular hydrogen bonds with neighboring chains.[6][7] This creates a dense, aggregated matrix that is poorly solvated, preventing reagents from accessing the N-terminal amine.[8] The onset of aggregation is often indicated by a noticeable shrinking of the resin bed.

The troubleshooting workflow below is designed to address these issues systematically.

Diagram: Troubleshooting Workflow for Incomplete Coupling

Caption: A systematic workflow for troubleshooting difficult couplings.

Q3: My standard HBTU/DIPEA coupling failed. What is the best immediate course of action?

Short Answer: First, perform a double coupling . If that fails, switch to a more potent in-situ activating reagent like HATU or COMU .

The Rationale: The simplest first step is to provide the reaction with more time and fresh reagents to push it to completion.[1] A double coupling does exactly this. However, if the issue is the inherent reactivity of the activated species, a more powerful reagent is necessary.

Aminium/uronium reagents based on the HOAt (e.g., HATU) or Oxyma (e.g., COMU) leaving groups are significantly more reactive than their HOBt-based counterparts (e.g., HBTU). This is due to the lower pKa of HOAt and Oxyma, which makes them better leaving groups and accelerates the formation of the amide bond, effectively overcoming the steric barrier.

Diagram: General Coupling Reagent Activation

Caption: Activation of an amino acid by a coupling reagent.

Table 1: Comparison of Common Coupling Reagents

| Reagent Class | Examples | Leaving Group | Reactivity | Recommended Use |

| Carbodiimides | DIC, DCC | - | Low-Moderate | Routine couplings, often with additives (Oxyma, HOBt). Not ideal for hindered residues alone.[9][10] |

| Aminium (HOBt) | HBTU, TBTU | OBt ester | Moderate-High | Workhorse reagents, but may be insufficient for difficult sequences.[10] |

| Aminium (HOAt) | HATU | OAt ester | Very High | Excellent for sterically hindered amino acids and difficult couplings.[10][11] |

| Aminium (Oxyma) | COMU | Oxyma ester | Very High | Performance comparable to HATU; non-explosive and safer alternative to HOAt-based reagents.[9] |

| Phosphonium | PyBOP, PyAOP | OBt/OAt ester | High-Very High | Excellent for routine and difficult couplings; does not cause guanidinylation side reactions. |

Protocol 2: Double Coupling with HATU

-

First Coupling:

-

Following Fmoc deprotection and washing, add your standard coupling solution for 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid.

-

Allow the reaction to proceed for 45-60 minutes.

-

Drain the reaction vessel and wash the resin thoroughly with DMF (3x).

-

-

Confirmation:

-

Perform a Kaiser test (Protocol 1). If it is negative, proceed with your synthesis. If positive, continue to the second coupling.

-

-

Second Coupling:

-

In a separate vessel, prepare a fresh activation mixture:

-

Fmoc-3-aminopentanoic acid (4 eq. relative to resin loading)

-

HATU (3.9 eq.)

-

DIPEA or Collidine (8 eq.)

-

Dissolve in a minimal volume of DMF or NMP.

-

-

Add this fresh solution to the peptide-resin.

-

Allow the second coupling to proceed for 1-2 hours.

-

Wash the resin thoroughly with DMF and perform a final Kaiser test to confirm completion.

-

Q4: Could my choice of solvent be the problem?

Short Answer: Yes. Inadequate solvation of the growing peptide-resin is a major cause of incomplete reactions. Switching from the standard DMF to NMP (N-methylpyrrolidone) often improves results.

The Rationale: Successful SPPS requires the solvent to perform two functions: swell the polymer resin support and solvate the growing peptide chains.[12]

-

DMF (N,N-dimethylformamide): While common and inexpensive, DMF can be less effective at solvating aggregated peptide structures. It can also contain trace amine impurities that can terminate peptide chains.[12]

-

NMP (N-methylpyrrolidone): NMP is a more polar and efficient solvating agent than DMF.[11][12] Its superior ability to maintain the peptide chains in a solvated state often leads to improved coupling yields, especially for difficult sequences.

For extremely problematic aggregation, solvent mixtures containing DMSO or the use of chaotropic salts can be employed to disrupt the secondary structures responsible for aggregation.[6][13]

Protocol 3: Coupling with Chaotropic Salts to Disrupt Aggregation

-

Reagent Preparation: Prepare a 0.8 M solution of anhydrous LiCl or NaClO₄ in DMF or NMP.[7]

-

Procedure:

-

Perform the standard Fmoc deprotection and wash the resin with DMF/NMP.

-

Pre-Wash: Before coupling, wash the peptide-resin with the chaotropic salt solution (2 x 1 min). This helps to break up existing secondary structures.[7]

-

In-Coupling: Prepare the activated amino acid solution as usual (e.g., with HATU) but use the chaotropic salt solution as the solvent.

-

Add the activated mixture to the resin and couple for the desired time. The presence of the salt during coupling helps prevent the re-formation of aggregates.

-

Wash thoroughly with standard DMF/NMP after coupling to remove all salts.

-

References

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved March 18, 2026, from [Link]

-

Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 18, 2026, from [Link]

-

Coupling Reagents. (n.d.). AAPPTec. Retrieved March 18, 2026, from [Link]

-

Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. (n.d.). PubMed. Retrieved March 18, 2026, from [Link]

-

Solid Phase Synthesis-- What are the major problems in the lab? (2018, July 14). Reddit. Retrieved March 18, 2026, from [Link]

-

(PDF) Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

-

Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved March 18, 2026, from [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, June 20). ACS Publications. Retrieved March 18, 2026, from [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. Retrieved March 18, 2026, from [Link]

-

Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 18, 2026, from [Link]

-

Stirring Peptide Synthesis to a New Level of Efficiency. (n.d.). ChemRxiv. Retrieved March 18, 2026, from [Link]

-

Inverse Peptide Synthesis Using Transient Protected Amino Acids. (2024, February 5). ACS Publications. Retrieved March 18, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 18, 2026, from [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

-

New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Retrieved March 18, 2026, from [Link]

-

Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. (n.d.). RSC Publishing. Retrieved March 18, 2026, from [Link]

-

Development of Data-Based Techniques to Combat On-Resin Aggregation During SPPS. (2026, March 17). Retrieved March 18, 2026, from [Link]

-

Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. (2023, October 10). RSC Publishing. Retrieved March 18, 2026, from [Link]

-

Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. (2022, May 4). ACS Publications. Retrieved March 18, 2026, from [Link]

-

Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (n.d.). ChemRxiv. Retrieved March 18, 2026, from [Link]

-

General Approach for Monitoring Peptide–Protein Interactions Based on Graphene–Peptide Complex. (2011, August 22). ACS Publications. Retrieved March 18, 2026, from [Link]

-

A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences. Retrieved March 18, 2026, from [Link]

-

Greening the synthesis of peptide therapeutics: an industrial perspective. (2020, November 24). RSC Publishing. Retrieved March 18, 2026, from [Link]

-

How Peptides are Produced From Milligram to Kilogram Safely. (2026, March 18). North Penn Now. Retrieved March 18, 2026, from [Link]

-

What causes overcoupling in microwave assisted SPPS? (2025, October 10). ResearchGate. Retrieved March 18, 2026, from [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Retrieved March 18, 2026, from [Link]

-

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid [2760464-21-7]. (n.d.). Peptides. Retrieved March 18, 2026, from [Link]

-

(PDF) The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019, November 22). ResearchGate. Retrieved March 18, 2026, from [Link]

-

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid | C26H32N4O6. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Knowledge Center Archive - Bachem [bachem.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

how to prevent epimerization during Fmoc-3-amino-pentanoic acid activation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during peptide synthesis. The focus is on preventing epimerization during the activation of Fmoc-protected amino acids, with a specific emphasis on the non-standard Fmoc-3-amino-pentanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is epimerization and why is it a critical issue with Fmoc-3-amino-pentanoic acid?

A1: Epimerization is the change in configuration at a single stereocenter in a molecule that contains multiple stereocenters. In the context of a single chiral center, such as in Fmoc-3-amino-pentanoic acid, this process is more accurately termed racemization, leading to the formation of its enantiomer. This loss of stereochemical purity is a significant problem in peptide synthesis because the biological activity of a peptide is critically dependent on its precise three-dimensional structure.[1][2][3] An epimerized product can have drastically different pharmacological properties and can be difficult to separate from the desired peptide, complicating purification and compromising experimental results.[1][2]

The use of β-amino acids like 3-amino-pentanoic acid is a strategy to create peptides with increased metabolic stability and unique secondary structures.[4] Preserving the stereochemical integrity of each β-amino acid building block during synthesis is therefore paramount to achieving the desired final product.

Q2: What is the mechanism of epimerization during activation, and how might it differ for a β-amino acid?

A2: The primary mechanism for epimerization in standard α-amino acids involves the formation of a 5(4H)-oxazolone intermediate.[2][5] During carboxyl group activation, particularly with highly reactive coupling reagents, the carbonyl oxygen of the Fmoc protecting group can attack the activated carboxyl carbon, forming a cyclic oxazolone. The proton on the α-carbon of this intermediate is highly acidic and can be easily abstracted by a base.[3][5] The resulting planar carbanion can be re-protonated from either face, leading to a loss of the original stereochemistry.[3]

For a β-amino acid like Fmoc-3-amino-pentanoic acid, the formation of a six-membered ring equivalent to the oxazolone is sterically and electronically disfavored. Therefore, the predominant pathway for epimerization is likely through direct enolization . In this mechanism, a base directly abstracts the acidic proton at the α-carbon (the C2 position) of the activated amino acid.[2] This also forms a planar enolate intermediate, which can then be non-stereoselectively protonated, leading to epimerization.

Q3: Which coupling reagent should I choose to minimize epimerization?

A3: The choice of coupling reagent is a critical factor. Reagents are broadly classified into carbodiimides and onium (uronium/phosphonium) salts.

-

Onium Salts (HBTU, HATU, HCTU, COMU, PyBOP): These are generally highly efficient but can increase the risk of epimerization if not used correctly due to their high reactivity.[6] However, modern reagents like COMU, which is based on Oxyma rather than the potentially explosive HOBt/HOAt, have been shown to reduce epimerization compared to HBTU and HATU.[7][8]

-

Carbodiimides (DIC, EDC): These are generally considered "safer" in terms of epimerization, especially when used with an additive like Oxyma or HOBt.[2][9] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of an additive, this intermediate can rapidly rearrange to an inactive N-acylurea or cyclize to the epimerization-prone oxazolone.[9][10] The addition of HOBt or, more effectively, Oxyma, traps this intermediate to form a more stable active ester that is less prone to epimerization.[9][10] DIC is often preferred over EDC for cleaner reactions and potentially lower epimerization rates.[2]

Recommendation: For a sensitive residue like Fmoc-3-amino-pentanoic acid, a carbodiimide-based approach is often the first choice. The combination of DIC with OxymaPure® is highly recommended as it provides a balance of good reactivity with excellent suppression of epimerization.[10][11]

| Coupling Reagent Class | Examples | Propensity for Epimerization | Key Considerations |

| Uronium/Phosphonium Salts | HBTU, HATU, PyBOP | Moderate to High | Very fast reactions. HATU is based on HOAt and is highly effective but can be more hazardous.[7] |

| Oxyma-based Uronium Salts | COMU | Low to Moderate | Safer profile (not based on explosive benzotriazoles). By-products are water-soluble, simplifying workup.[7][8] |

| Carbodiimides | DIC, EDC | Low (with additive) | Slower reaction rates. Requires an additive (Oxyma, HOBt) for effective epimerization suppression.[2] |

Q4: How do additives like HOBt, HOAt, and Oxyma prevent epimerization?

A4: These additives are nucleophiles that function as "racemization suppressants." When used with a coupling reagent (especially a carbodiimide), they react with the highly reactive activated carboxyl intermediate to form an active ester (e.g., an OBt, OAt, or Oxyma ester).[9][12] These active esters are:

-

More Stable: They are less prone to intramolecular cyclization to form the oxazolone intermediate compared to the initial O-acylisourea formed by carbodiimides.[9][10]

-

Sufficiently Reactive: They remain reactive enough to couple efficiently with the incoming amine.

Oxyma and its derivatives are now often preferred over HOBt because they have been shown to be more effective at suppressing racemization and do not carry the explosive hazard associated with anhydrous HOBt.[10][11][13] HOAt is also highly effective, often more so than HOBt, due to a neighboring group effect from the nitrogen at the 7-position.[9]

Q5: What are the optimal reaction conditions (base, solvent, temperature) to prevent epimerization?

A5: Optimizing reaction conditions is crucial.

-

Base: The addition of a base can accelerate the coupling but also increases the risk of epimerization by promoting proton abstraction.[2] If a base is necessary, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Use the minimum amount required, typically 1-2 equivalents. For the most sensitive couplings, base-free DIC/Oxyma protocols are the best option.[9]

-

Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can increase the rate of epimerization.[14] If solubility allows, using a less polar solvent like Dichloromethane (DCM) or a mixture of DMF/DCM can be beneficial.[5]

-

Temperature: Low temperatures suppress epimerization.[14] Performing the activation and coupling steps at 0°C is a standard practice for sensitive amino acids. While elevated temperatures can speed up synthesis, they significantly increase the risk of epimerization and other side reactions.[15][16][17]

-

Pre-activation Time: Minimize the time the amino acid remains in its activated state before the amine component is introduced.[5] A long pre-activation time increases the opportunity for the activated species to undergo epimerization.[5]

Q6: I've tried everything and still see epimerization. Are there any other additives that can help?

A6: Yes, for particularly challenging cases, the addition of copper(II) salts, such as Copper(II) Chloride (CuCl₂) , has been shown to be highly effective in suppressing epimerization.[18][19] The simultaneous use of HOBt and Cu²⁺ ions in carbodiimide-mediated couplings has been reported to reduce epimerization to less than 0.1%.[1][18][20] The mechanism is thought to involve the formation of a copper chelate that protects the α-proton from abstraction by a base. While highly effective, this method may sometimes result in lower yields and requires careful optimization.[18][20]

Optimized Protocol for Epimerization-Free Activation

This protocol is designed for the manual coupling of Fmoc-3-amino-pentanoic acid to a resin-bound amine, prioritizing the preservation of stereochemical integrity.

Reagents & Materials:

-

Resin with free N-terminal amine

-

Fmoc-3-amino-pentanoic acid (3 eq.)

-

OxymaPure® (3 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

-

N,N-Diisopropylethylamine (DIEA) (optional, 1-2 eq.)

-

Anhydrous Dichloromethane (DCM) and/or Dimethylformamide (DMF)

-

Reaction vessel and shaker

-

Ice bath

Step-by-Step Procedure:

-

Resin Preparation:

-

Swell the resin in the chosen solvent (e.g., DCM or DMF) for 30 minutes.

-

If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF (5x) followed by DCM (5x) to remove all traces of piperidine.

-

-

Amino Acid Activation (Pre-cooling):

-

In a separate flask, dissolve Fmoc-3-amino-pentanoic acid (3 eq.) and OxymaPure® (3 eq.) in the minimum required volume of anhydrous DMF or DCM.

-

Cool the solution to 0°C in an ice bath for 10 minutes.

-

-

Initiation of Activation & Coupling:

-

Add DIC (3 eq.) to the cooled amino acid/Oxyma solution. Do not add a base at this stage unless absolutely necessary.

-

Immediately add this activation mixture to the drained, washed resin in the reaction vessel.

-

If a base is required for a difficult coupling, add DIEA (1-2 eq.) directly to the reaction vessel after the activated amino acid solution has been added.

-

-

Reaction:

-

Agitate the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature.

-

Let the reaction proceed for a total of 2-4 hours.

-

-

Monitoring and Wash:

-

Perform a Kaiser test to monitor the reaction for the presence of free primary amines.

-

Once the reaction is complete (Kaiser test is negative), drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with Methanol (2x) before drying.

-

References

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )

- Epimeriz

-

Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. (URL: [Link])

- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (URL: )

- Thiol-Labile Amino Protecting Group that Suppresses the Epimeriz

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: [Link])

-

Oxyma-based phosphates for racemization-free peptide segment couplings. PMC. (URL: [Link])

-

Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Scite. (URL: [Link])

-

Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. R Discovery. (URL: [Link])

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. (URL: [Link])

-

Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. (URL: [Link])

-

Epimerisation in Peptide Synthesis. PMC. (URL: [Link])

-

Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. (URL: [Link])

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. (URL: [Link])

-

Stirring Peptide Synthesis to a New Level of Efficiency. Organic Process Research & Development. (URL: [Link])

-

Chapter 5: Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. (URL: [Link])

-

Novabiochem® Coupling reagents. Merck Millipore. (URL: [Link])

-

Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. (URL: [Link])

-

Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed. (URL: [Link])

-

Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. (URL: [Link])

-

Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. (URL: [Link])

-

Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. peptidechemistry.org [peptidechemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 13. Oxyma-based phosphates for racemization-free peptide segment couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. pubs.acs.org [pubs.acs.org]

- 16. books.rsc.org [books.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. scite.ai [scite.ai]

optimizing SPPS yield with sterically hindered 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Troubleshooting Guide. Synthesizing peptides containing non-proteinogenic beta-amino acids, specifically sterically hindered derivatives like 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid (Fmoc-3-amino-pentanoic acid), presents unique thermodynamic and kinetic challenges.

As a Senior Application Scientist, I have designed this guide to help you understand the causality behind these synthetic bottlenecks and provide self-validating protocols to achieve quantitative yields.

The Mechanistic Challenge: Steric Hindrance & Aggregation

Fmoc-3-amino-pentanoic acid features a five-carbon aliphatic backbone where the amino group is situated at the C3 (beta) position, flanked by an ethyl side chain. While coupling this amino acid to a growing peptide chain is generally efficient due to its unhindered primary carboxylate, the true bottleneck occurs during the subsequent cycle.

Coupling the next amino acid onto the deprotected beta-amine of the pentanoic acid residue is kinetically unfavorable. The bulky ethyl group creates severe steric shielding, blocking the incoming activated ester. Furthermore, beta-amino acids strongly induce stable secondary structures (e.g., beta-sheets) on the resin, leading to sequence-dependent aggregation and solvent exclusion.

Mechanistic pathway of SPPS elongation highlighting the steric bottleneck at the beta-amine.

Troubleshooting FAQs

Q: Why is my crude yield so low, and why am I seeing massive deletion sequences after incorporating Fmoc-3-amino-pentanoic acid? A: Deletion sequences occur when the coupling step fails to reach 100% completion[1]. Because the beta-amine of 3-amino-pentanoic acid is sterically shielded by its adjacent ethyl group, standard bimolecular acylation kinetics are drastically slowed. If the reaction is terminated prematurely, unreacted amines remain. To resolve this, you must increase the concentration of your amino acid and coupling reagent solutions to at least 0.5 M to drive the reaction forward via Le Chatelier's principle, increasing bimolecular collision probability[2].

Q: Which coupling reagents are best suited for this specific hindered residue? A: Standard carbodiimides (DIC/HOBt) are insufficient for sterically hindered beta-amines. You must use highly reactive uronium/aminium salts such as HATU or COMU[3]. These reagents generate highly active OAt or Oxyma esters that accelerate acylation. For extreme steric hindrance, a 6-fold excess of COMU with DIPEA is recommended[3].

Q: Does temperature play a role in optimizing this coupling? A: Absolutely. Heating the reaction to 75°C (via microwave or flow chemistry) provides the necessary activation energy to overcome the steric barrier. Furthermore, elevated temperatures disrupt hydrogen-bonded beta-sheet aggregation on the solid support, ensuring the hindered N-terminus remains solvated and accessible[4].

Q: How do I prevent the unreacted sequences from contaminating my final product? A: Implement a rigorous capping step. By treating the resin with acetic anhydride following the coupling step, you permanently acetylate any unreacted beta-amines[1]. This truncates the failure sequences, making them significantly shorter and more hydrophobic than the target peptide, which drastically simplifies downstream HPLC purification.

Quantitative Data: Coupling Strategy Comparison

To guide your optimization, the following table summarizes the expected performance of various coupling strategies when acylating the hindered beta-amine of 3-amino-pentanoic acid.

| Coupling Reagent System | Concentration | Temp (°C) | Time (min) | Expected Yield | Recommendation |

| DIC / HOBt | 0.2 M | 25 | 60 | 40 - 50% | Not Recommended |

| DIC / OxymaPure | 0.2 M | 25 | 60 | 70 - 80% | Sub-optimal |

| HATU / DIPEA | 0.5 M | 25 | 2 x 45 | 85 - 90% | Acceptable for short sequences |

| COMU / DIPEA | 0.5 M | 25 | 2 x 30 | 90 - 95% | Good for standard SPPS |

| HATU / DIPEA | 0.5 M | 75 | 10 | >99% | Optimal (Microwave/Flow) |

Step-by-Step Optimized Methodology

Self-Validating Protocol for Coupling onto 3-amino-pentanoic acid

This protocol utilizes high-concentration COMU activation and double coupling to ensure quantitative yield. Every critical step includes an in-process validation check to ensure the system is functioning as intended.

Step 1: Fmoc Deprotection

-

Treat the resin-bound 3-amino-pentanoic acid with 20% piperidine in DMF (v/v) for 3 minutes.

-

Drain and repeat the treatment for an additional 10 minutes.

-

Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine. Validation Check: Monitor the UV absorbance of the deprotection effluent at 301 nm; the peak must return to baseline to confirm complete Fmoc removal and piperidine washout.

Step 2: Pre-Activation of the Incoming Amino Acid

-

Prepare a 0.5 M solution of the incoming Fmoc-amino acid (5.0 equivalents relative to resin loading) in anhydrous DMF or NMP[2].

-

Add COMU (4.9 equivalents) to the solution[3]. Causality Note: Using slightly less coupling reagent than amino acid prevents the highly reactive uronium salt from prematurely capping the resin's free amines.

-

Add N,N-Diisopropylethylamine (DIPEA) (10.0 equivalents). Stir for 1 minute to generate the active ester.

Step 3: First Coupling (Elevated Kinetic Drive)

-

Add the pre-activated mixture to the resin.

-

Agitate for 45 minutes at room temperature (or 10 minutes at 75°C if using a microwave synthesizer)[4].

-

Drain the reaction vessel. Do not wash the resin yet.

Step 4: Second Coupling (Double Coupling)

-

Immediately prepare a fresh batch of the pre-activation mixture (from Step 2).

-

Add to the resin and agitate for another 45 minutes[2].

-

Drain and wash the resin with DMF (4 x 1 min).

Step 5: In-Process Validation (Kaiser Test)

-

Perform a Kaiser (ninhydrin) test on an aliquot of resin beads.

-

Validation Check: A yellow/colorless bead indicates successful, quantitative coupling (>99%). A blue bead indicates remaining free amines, requiring a third coupling cycle or a change in solvent (e.g., adding chaotropic salts like 0.8 M LiCl to disrupt aggregation).

Step 6: Capping

-

Treat the resin with a solution of 10% Acetic Anhydride (Ac2O) and 10% DIPEA in DMF for 10 minutes[1].

-

Wash thoroughly with DMF (4 x 1 min) and DCM (4 x 1 min) before proceeding to the next cycle.

References

- Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies.

- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.

- Learn Why Flow Outperforms B

- SPPS Tips For Success Handout - Mesa Labs.

- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.

Sources

improving Fmoc deprotection efficiency for beta-homoamino acid sequences

Welcome to the Peptide Synthesis Technical Support Center. This in-depth troubleshooting guide is engineered for researchers and drug development professionals facing a notoriously difficult challenge in solid-phase peptide synthesis (SPPS): incomplete Fmoc deprotection in sequences containing β -homoamino acids.

Unlike standard α -amino acids, β -peptides introduce unique steric and structural hurdles. This guide provides the mechanistic causality behind these failures, a diagnostic workflow, and self-validating experimental protocols to rescue your synthesis.

Diagnostic Workflow

Troubleshooting workflow for incomplete Fmoc deprotection in beta-peptides.

Section 1: Understanding the Causality (Mechanistic FAQs)

Q: Why do β -homoamino acids cause incomplete Fmoc deprotection compared to standard α -amino acids? A: The causality is twofold: steric and structural. First, the substitution pattern on the β -carbon (e.g., β2 or β3 amino acids) creates a bulky microenvironment directly adjacent to the carbamate linkage. This physically obstructs the approach of a standard secondary amine (like piperidine) to the acidic fluorenyl proton[1]. Second, β -peptides have a high propensity to form rigid, highly stable secondary structures (such as 14-helices) even at very short chain lengths. This rapid folding promotes inter-chain hydrogen bonding and on-resin aggregation, shielding the N-terminus from the deprotection cocktail[2].

Q: How can I definitively diagnose that incomplete deprotection is the root cause of my deletion sequences? A: Do not rely solely on the Kaiser (ninhydrin) test, as the altered nucleophilicity of β -amino acids frequently yields false negatives. Instead, utilize real-time UV-Vis monitoring of the dibenzofulvene-piperidine adduct at 301 nm. A plateauing absorbance curve that fails to reach the expected theoretical maximum indicates incomplete deprotection[3]. Post-cleavage, LC-MS will reveal a +222 Da mass shift (the exact mass of the retained Fmoc group) on truncated sequences, confirming the protecting group was never removed[3].

Section 2: Troubleshooting Guide & Advanced Solutions

Q: Standard 20% piperidine in DMF is failing. What alternative base cocktails are proven for sterically hindered β -peptides? A: When piperidine is insufficient, transition to4. DBU is a non-nucleophilic, highly basic amidine ( pKa≈12.5 ) that abstracts the fluorenyl proton orders of magnitude faster than piperidine[4]. Because DBU cannot scavenge the resulting dibenzofulvene (DBF) byproduct, it must be paired with a nucleophile. A highly efficient alternative is a cocktail of 5, which rivals piperidine in speed and significantly reduces deletion products in aggregation-prone sequences[5].

Q: I switched to DBU, but now I am seeing aspartimide formation and β -elimination side products. How do I balance efficiency with peptide integrity? A: DBU's strong basicity accelerates Fmoc removal but also catalyzes the cyclization of Asp residues into aspartimides and promotes β -elimination at C-terminal cysteines[6]. To mitigate this, you must rely on kinetic control. Theoretical models demonstrate that Fmoc deprotection requires roughly 16 kcal/mol less energy than β -elimination when using DBU. By using a highly dilute7 for just a few seconds, you can achieve complete deprotection while entirely suppressing elimination pathways[7].

Q: What physical parameters can be manipulated to disrupt β -peptide aggregation during deprotection? A: Modifying the solvent environment and applying thermal energy are critical:

-

Solvent Swapping: Replace DMF with N-Methyl-2-pyrrolidone (NMP). NMP is a superior chaotropic solvent that better disrupts inter-chain hydrogen bonding[3]. You can also utilize "Magic Mixture" (DMF/DCM/NMP with ethylene carbonate) to swell collapsed resin networks[8].

-

Microwave Heating: Applying controlled microwave irradiation (heating to 75°C–86°C) dramatically increases the kinetic energy and diffusion rate of the reagents, forcing the peptide matrix to expand and exposing the hidden Fmoc groups[9].

Section 3: Quantitative Data - Deprotection Cocktail Comparison

| Deprotection Cocktail | Base Strength ( pKa ) | Efficacy for Hindered β -Peptides | Risk of Side Reactions | Recommended Use Case |

| 20% Piperidine in DMF | ~11.0 | Low | Low | Standard, non-aggregating sequences. |

| 20% Piperidine + 0.1M HOBt | ~11.0 | Low-Medium | Very Low | Sequences highly prone to aspartimide formation. |

| 2% DBU + 5% Piperazine in NMP | ~12.5 | High | Medium | Aggregation-prone β -peptides at room temperature. |

| 0.5% DBU in NMP (90°C) | ~12.5 | Very High | Low (Kinetic control) | Severely hindered sequences requiring thermal disruption. |

Section 4: Validated Experimental Protocols

Protocol 1: DBU/Piperazine-Accelerated Fmoc Deprotection

Causality Focus: This protocol leverages the high pKa of DBU to rapidly abstract the sterically shielded proton, while piperazine acts as an efficient DBF scavenger without the toxicity profile of piperidine[5]. NMP is used to maximize resin swelling[3].

-

Resin Preparation: Swell the peptide-bound resin (preferably a PEG-based resin like ChemMatrix for difficult sequences) in NMP for 30 minutes at room temperature. Drain completely.

-

Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

-

Primary Deprotection: Add 10 mL of the deprotection cocktail per gram of resin. Agitate gently for 3 minutes. Drain.

-

Secondary Deprotection: Add a fresh 10 mL/g of the cocktail and agitate for an additional 5 minutes. (The two-step process ensures equilibrium is pushed toward complete DBF removal).

-

Washing (Critical): Drain and wash the resin extensively: 5 x 1 minute with NMP, followed by 3 x 1 minute with DCM, to ensure complete removal of DBU before the next coupling step.

-

Self-Validation System: Collect the drained deprotection solution from Step 4. Measure UV absorbance at 301 nm against a blank NMP solution. If the absorbance is <5% of the primary deprotection drain (Step 3), the system validates that Fmoc removal is complete. If higher, repeat Step 4.

Protocol 2: Microwave-Assisted High-Temperature Deprotection